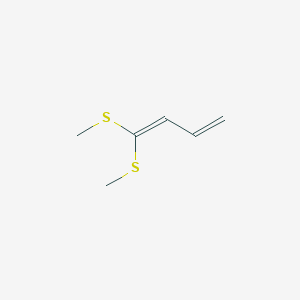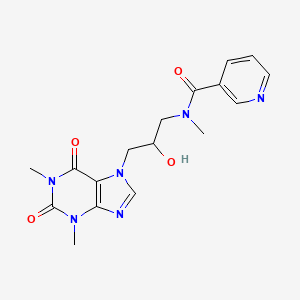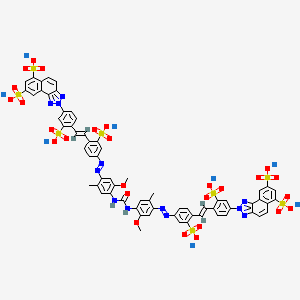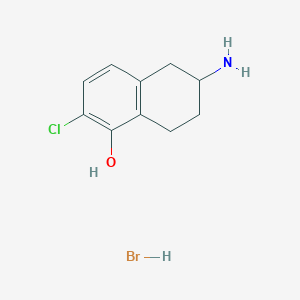
6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is a chemical compound that belongs to the class of tetralins Tetralins are bicyclic aromatic compounds that are derivatives of naphthalene
Métodos De Preparación
The synthesis of 6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide typically involves multiple steps One common synthetic route starts with the chlorination of 5,6,7,8-tetrahydronaphthalen-1-ol to introduce the chlorine atom at the 2-positionThe final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid .
Análisis De Reacciones Químicas
6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Hydrolysis: The compound can undergo hydrolysis to form the corresponding alcohol and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as alterations in neurotransmitter levels and modulation of gene expression .
Comparación Con Compuestos Similares
6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydro-2-naphthylamine: This compound has a similar tetralin structure but lacks the chlorine and hydroxyl groups.
6-Amino-1,2,3,4-tetrahydronaphthalene: This compound is similar but does not have the chlorine atom at the 2-position.
6-Aminotetralin: This compound is another tetralin derivative with an amino group but differs in the position of other substituents.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Propiedades
Número CAS |
67544-46-1 |
|---|---|
Fórmula molecular |
C10H13BrClNO |
Peso molecular |
278.57 g/mol |
Nombre IUPAC |
6-amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C10H12ClNO.BrH/c11-9-4-1-6-5-7(12)2-3-8(6)10(9)13;/h1,4,7,13H,2-3,5,12H2;1H |
Clave InChI |
LEXHWWDGBHVJIN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1N)C=CC(=C2O)Cl.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)
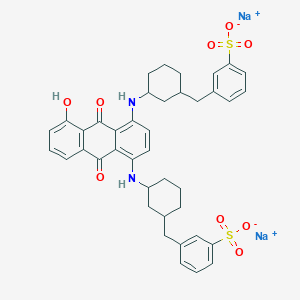
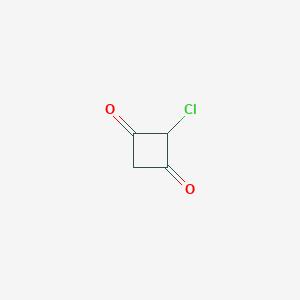
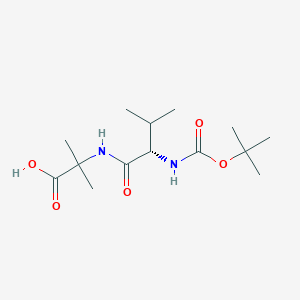
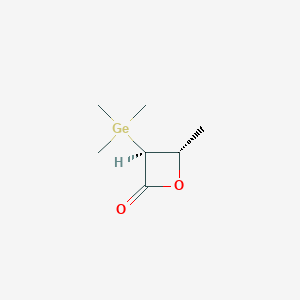
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)

![2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one](/img/structure/B14480690.png)
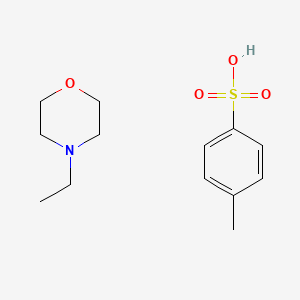
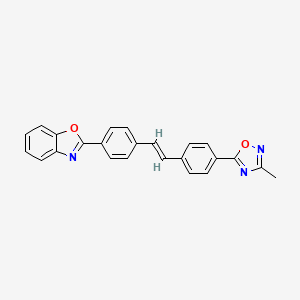
![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)
